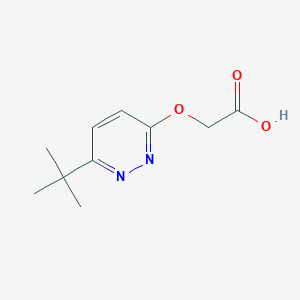

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNYYVBQEGCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazin-3-yl moiety linked to an acetic acid group via an ether bond. The tert-butyl substitution enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory effects, modulation of signaling pathways, and potential anti-fibrotic properties.

Table 1: Summary of Biological Activities

Anti-inflammatory Effects

A study evaluated the compound's ability to inhibit inflammation in LX-2 cells, a model for liver fibrosis. Treatment with this compound resulted in a significant reduction in IL-6 expression and phosphorylation of IKKβ and NF-κB, indicating its potential as an anti-inflammatory agent. The results demonstrated a dose-dependent response, highlighting the compound's efficacy at various concentrations .

Modulation of Histone Acetylation

Research has also suggested that this compound may play a role in modulating histone acetylation through its interaction with histone acetyltransferase 1 (HAT1). The inhibition of HAT1 activity by the compound could lead to altered acetylation patterns in chromatin, which are crucial for gene expression regulation. This mechanism may have implications for cancer therapy, as aberrant histone modifications are often associated with tumorigenesis .

Anti-fibrotic Activity

In vitro studies indicated that this compound significantly inhibited COL1A1 promoter activity, which is essential for collagen synthesis during fibrosis development. This suggests that the compound could be beneficial in treating fibrotic diseases by preventing excessive collagen deposition .

Cytotoxicity in Cancer Cells

The compound has shown cytotoxic effects against various cancer cell lines. Specifically, it induced apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases. This property positions it as a potential candidate for further development in anticancer therapies .

Case Studies

Several case studies have explored the therapeutic potential of pyridazine derivatives similar to this compound:

- Case Study on Liver Fibrosis : A clinical evaluation demonstrated that compounds with similar structures effectively reduced liver fibrosis markers in animal models, supporting the hypothesis that pyridazine derivatives can ameliorate fibrotic conditions.

- Cancer Treatment : Preclinical trials involving related compounds showed promising results in reducing tumor growth and enhancing apoptosis in various cancer models. These findings suggest that further exploration into the mechanisms of action for this compound could yield significant therapeutic insights.

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound serves as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are innovative bifunctional molecules designed to selectively target proteins for ubiquitination and subsequent degradation by the proteasome.

Methods:

Researchers incorporate 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid into PROTACs by chemically conjugating it to a ligand that binds to the target protein and an E3 ubiquitin ligase-recruiting moiety. The rigidity of this linker influences the spatial arrangement and orientation of the PROTAC, which is crucial for effective ternary complex formation.

Results:

Successful applications of this linker in PROTACs have demonstrated the ability to selectively degrade proteins associated with various diseases, offering new therapeutic strategies for conditions such as cancer and neurodegenerative disorders.

Medicinal Chemistry and Drug Delivery

Overview:

In medicinal chemistry, this compound is utilized as a linker in chemical conjugates. These conjugates combine therapeutic agents with targeting moieties to enhance drug delivery efficiency and specificity.

Methods:

The synthesis of these chemical conjugates involves covalently attaching the linker to therapeutic agents or targeting moieties. The rigid structure of the linker ensures stability and optimal spatial configuration, which is vital for improving pharmacokinetic properties.

Results:

Chemical conjugates incorporating this linker have shown improved pharmacokinetics, reduced off-target effects, and enhanced therapeutic efficacy compared to traditional drug formulations .

Interaction Studies

Overview:

Molecular docking studies involving this compound are essential for predicting interactions with biological targets. These studies help elucidate binding affinities and mechanisms of action against specific enzymes or receptors.

Methods:

Researchers utilize computational techniques to model how this compound interacts with various biological targets. This predictive modeling is crucial for optimizing drug design and understanding potential therapeutic effects.

Results:

Findings from molecular docking studies indicate that the compound can effectively bind to specific targets, supporting its potential use in drug development aimed at modulating enzymatic activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid can be compared to related pyridazinone derivatives, focusing on substituent effects and functional group modifications. Key comparisons include:

Ethyl Ester Analogs

Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate derivatives, such as ethyl (6-methyl-pyridazin-3-yl)oxy)acetate, differ from the target compound in their esterified carboxylic acid group. These esters often act as prodrugs, improving oral bioavailability by enhancing lipophilicity. However, they require metabolic hydrolysis to the active acetic acid form in vivo, which may delay therapeutic effects compared to the preformed acid .

Amide Analogs

Amide derivatives (e.g., Va-h in ) replace the acetic acid with an amide group, increasing metabolic stability and extending half-life. For instance, 2-chloro-N-[1-(pyridazin-3-yl)piperidin-3-yl]furan-3-carboxamide () demonstrates how amide linkages resist enzymatic degradation. However, reduced ionization at physiological pH may limit solubility and tissue penetration compared to the acetic acid form .

Substituent Variations at the 6-Position

- Tert-butyl vs. Smaller substituents like methyl may improve solubility but reduce lipophilicity and membrane permeability.

- Electron-Withdrawing Groups (e.g., Bromo): Compounds such as 4-bromo-3-(dimethylsulfamoyl)benzoic acid () highlight how electron-withdrawing substituents can modulate electronic effects on the aromatic ring, influencing reactivity and intermolecular interactions.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Activity Profile: Pyridazinone derivatives with acetic acid or ester functionalities exhibit potent analgesic and anti-inflammatory activities, as demonstrated in vitro and in vivo studies .

- Solubility vs. Permeability: The acetic acid form’s ionization may limit blood-brain barrier penetration compared to esters or amides, which could be advantageous for peripheral actions .

- Gaps in Data: Direct studies on this compound are sparse; most inferences derive from structural analogs. Further research is needed to quantify its potency, selectivity, and pharmacokinetics relative to peers.

Preparation Methods

Starting Materials and Key Intermediates

- The pyridazine ring substituted with tert-butyl at the 6-position is synthesized or procured as a key intermediate.

- The oxyacetic acid fragment is introduced via nucleophilic substitution or etherification reactions using suitable acetic acid derivatives or esters.

Ether Formation via Nucleophilic Substitution

A common approach involves reacting a 6-tert-butyl-3-hydroxypyridazine intermediate with a suitable haloacetic acid derivative or its ester. The reaction is often base-mediated to facilitate nucleophilic attack by the hydroxyl group on the halide.

- Base selection: Inorganic bases such as potassium carbonate or organic bases like triethylamine are used.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred to enhance nucleophilicity.

- Temperature: Elevated temperatures (60–120 °C) are employed to drive the reaction to completion.

Hydrolysis of Ester to Carboxylic Acid

If the etherification is performed using an ester of acetic acid (e.g., methyl or ethyl bromoacetate), the resulting product is an ester intermediate that requires hydrolysis to yield the free acid.

- Hydrolysis conditions: Basic hydrolysis using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Acidification: Post-hydrolysis acidification with hydrochloric acid or sulfuric acid to precipitate the free acid.

Representative Synthetic Route (Based on Patent WO2007009913A1)

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 6-(tert-butyl)pyridazin-3-ol | Multi-step synthesis from substituted pyridazines | Hydroxyl group introduced at 3-position |

| 2 | Etherification with haloacetic acid ester | Potassium tert-butoxide, N,N-dimethylacetamide, 80–110 °C | Formation of this compound ester |

| 3 | Base hydrolysis of ester | NaOH or KOH in aqueous ethanol, room temp to reflux | Conversion to this compound |

| 4 | Purification | Acidification, filtration, recrystallization | Pure acid obtained with high yield |

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Impact on Yield and Purity |

|---|---|---|

| Base | Potassium tert-butoxide, K2CO3, NaOH | Strong bases favor ether formation and hydrolysis |

| Solvent | DMF, DMAc, ethanol-water mixtures | Polar aprotic solvents improve nucleophilicity; aqueous ethanol aids hydrolysis |

| Temperature | 60–120 °C for etherification; RT to reflux for hydrolysis | Higher temps increase reaction rate but may cause side reactions |

| Reaction Time | 4–24 hours | Sufficient time needed for complete conversion |

| Work-up | Acidification with HCl or H2SO4 | Essential to isolate free acid and remove salts |

Purification Techniques

- Recrystallization: Commonly used from solvents such as ethanol or ethyl acetate.

- Filtration and washing: To remove inorganic salts and impurities.

- Avoidance of chromatographic purification: Due to scale-up challenges, purification by crystallization is preferred.

Research Findings and Improvements

- The use of potassium tert-butoxide in N,N-dimethylacetamide has been shown to efficiently promote the etherification step with high selectivity and yield.

- Hydrolysis under mild basic conditions avoids degradation of the sensitive pyridazine ring.

- The choice of solvent and base strongly influences the reaction kinetics and purity of the final acid.

- Recent process improvements focus on minimizing chromatographic steps to enhance scalability and reduce cost.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 6-(tert-butyl)pyridazin-3-ol + bromoacetate ester, KtBuO, DMAc, 100 °C, 12 h | 80–90 | High conversion with minimal side products |

| Hydrolysis | NaOH (1 M), EtOH/H2O, reflux, 4 h | 85–95 | Complete ester to acid conversion |

| Purification | Acidification with HCl, recrystallization | 90–95 | High purity (>98%) achieved |

Q & A

Q. What are the established synthetic routes for 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling pyridazine derivatives with acetic acid precursors via nucleophilic substitution or ester hydrolysis. For example, tert-butyl groups can be introduced using tert-butylation reagents under reflux conditions. Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Factors like temperature, solvent polarity, and catalyst loading are systematically varied, and response surface methodology identifies optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) further refine synthetic routes by predicting transition states and intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D structure and hydrogen-bonding networks, as demonstrated in analogous pyridazine derivatives .

- FT-IR to identify functional groups (e.g., C=O stretch of acetic acid moiety). Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can preliminary biological activity be assessed for this compound?

Methodological Answer: Screen for bioactivity using in vitro assays targeting enzymes or receptors structurally related to pyridazine derivatives. For example:

- Antioxidant assays (e.g., DPPH radical scavenging) to evaluate reactive oxygen species inhibition.

- Enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) with IC₅₀ determination via dose-response curves. Ensure replicates and positive controls (e.g., ascorbic acid for antioxidants) to validate assay reliability .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: Based on structural analogs (e.g., pyridinyl acetic acids), assume acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and implement emergency wash stations. Follow institutional Chemical Hygiene Plans, including 100% safety exam compliance before lab work .

Q. How can solubility and stability under experimental conditions be determined?

Methodological Answer: Perform solubility screens in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC or LC-MS monitors decomposition products over time .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding affinities to protein targets (e.g., kinases). Validate predictions with experimental SAR studies .

Q. What mechanistic insights can be gained from studying its reaction pathways?

Methodological Answer: Apply quantum mechanical/molecular mechanical (QM/MM) simulations to elucidate reaction mechanisms, such as ester hydrolysis or oxidative degradation. Isotope labeling (e.g., ¹⁸O) combined with mass spectrometry can track atom-specific pathways in complex reactions .

Q. How should contradictory data from biological assays or characterization be resolved?

Methodological Answer: Cross-validate results using orthogonal techniques. For example, if NMR and HRMS conflict, re-run analyses with purified samples or employ 2D NMR (e.g., COSY, HSQC) to confirm connectivity. For biological data discrepancies, repeat assays with stricter controls or use alternative methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., tert-butyl removal, acetic acid substitution). Test bioactivity in parallel and use multivariate analysis (e.g., PCA) to correlate structural features with activity. Computational QSAR models can prioritize high-potential derivatives for synthesis .

Q. How can process intensification be achieved for scalable synthesis?

Methodological Answer: Integrate continuous flow chemistry to improve heat/mass transfer and reduce reaction times. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently. Process simulation software (e.g., Aspen Plus) models scalability and identifies bottlenecks .

Q. What data management practices ensure reproducibility in multi-institutional studies?

Methodological Answer: Use electronic lab notebooks (ELNs) with version control to document protocols and raw data. Cloud-based platforms (e.g., Benchling) enable real-time collaboration. Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) and encrypt sensitive data to maintain integrity .

Q. How does research on this compound align with broader chemical engineering classifications?

Methodological Answer: Under the CRDC framework, this work falls under RDF2050112 (Reaction fundamentals and reactor design) for mechanistic studies and RDF2050108 (Process control and simulation) for optimization. It also intersects with materials engineering (RDF206) for applications in drug delivery or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.